molecular formula C22H12O B14689117 Piceno[3,4-b]oxirene CAS No. 24972-04-1

Piceno[3,4-b]oxirene

Katalognummer: B14689117
CAS-Nummer: 24972-04-1
Molekulargewicht: 292.3 g/mol
InChI-Schlüssel: OYBRPWVHTRCLSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piceno[3,4-b]oxirene is a heterocyclic chemical compound characterized by an unsaturated three-membered ring containing two carbon atoms and one oxygen atom. This compound is known for its unique structural properties and high reactivity due to the strain in its three-membered ring. It is a derivative of oxirene, which is an antiaromatic molecule .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piceno[3,4-b]oxirene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of phenanthrenequinone to trans-9,10-dihydro-9,10-phenanthrenediol, followed by cyclization using N,N-dimethylformamide dimethyl acetal in the presence of dry tetrahydrofuran . The reaction is carried out at reflux temperature for 16 hours, followed by purification steps to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient solvents, and employing continuous flow reactors to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Piceno[3,4-b]oxirene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides and other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert this compound to more stable hydrocarbon derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (mCPBA) for epoxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield epoxides, while reduction with lithium aluminum hydride can produce hydrocarbon derivatives.

Wissenschaftliche Forschungsanwendungen

Piceno[3,4-b]oxirene has several scientific research applications:

Wirkmechanismus

The mechanism of action of Piceno[3,4-b]oxirene involves its antiaromatic nature, which makes it highly reactive. The compound’s three-membered ring structure leads to significant ring strain, making it prone to undergo various chemical transformations. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to ring-opening reactions and the formation of more stable products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Piceno[3,4-b]oxirene is unique due to its larger polycyclic structure compared to simpler oxirenes. This larger structure contributes to its distinct chemical properties and reactivity, making it a valuable compound for research in various scientific fields.

Eigenschaften

CAS-Nummer

24972-04-1

Molekularformel

C22H12O

Molekulargewicht

292.3 g/mol

IUPAC-Name

19-oxahexacyclo[12.9.0.02,11.05,10.015,21.018,20]tricosa-1(14),2(11),3,5,7,9,12,15(21),16,18(20),22-undecaene

InChI

InChI=1S/C22H12O/c1-2-4-14-13(3-1)5-6-16-15(14)7-8-18-17(16)9-10-20-19(18)11-12-21-22(20)23-21/h1-12H

InChI-Schlüssel

OYBRPWVHTRCLSZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=C4C=CC6=C5O6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.